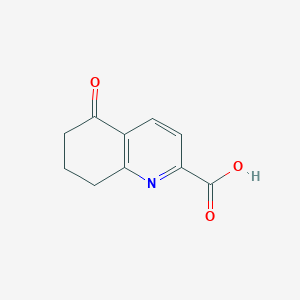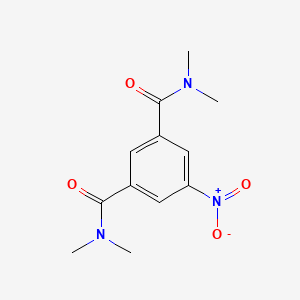
4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, 95% (4CM3TPCA) is a versatile compound used in a variety of scientific research applications. It is a highly reactive compound that is used in a variety of synthetic reactions and can be used in a variety of biochemical and physiological studies. 4CM3TPCA is a white, crystalline solid with a melting point of about 178-180°C. It is soluble in water and a variety of organic solvents, and has a high degree of stability in solution.
Scientific Research Applications
4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, 95% has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. It has also been used in a variety of biochemical and physiological studies, including studies of enzyme activity, protein-protein interactions, and drug-target interactions. Additionally, 4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, 95% has been used in the synthesis of a variety of materials, including polymers, resins, and catalysts.
Mechanism of Action
4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, 95% is a highly reactive compound that can react with a variety of compounds to form a variety of products. It is a nucleophilic compound, meaning that it can act as a nucleophile, or electron-rich species, to react with electrophilic compounds. This reaction can occur through a variety of mechanisms, including nucleophilic substitution, electrophilic addition, and nucleophilic addition-elimination.
Biochemical and Physiological Effects
4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, 95% has been used in a variety of biochemical and physiological studies. It has been used to study the activity of enzymes, as well as protein-protein interactions. Additionally, it has been used to study the interaction between drugs and their targets, as well as the effects of drugs on cellular processes.
Advantages and Limitations for Lab Experiments
4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, 95% has a number of advantages for laboratory experiments. It is a highly reactive compound that can be used in a variety of synthetic reactions. Additionally, it is soluble in a variety of solvents, making it easy to use in a variety of experiments. Furthermore, it is a stable compound, meaning that it can be stored for long periods of time without degradation.
However, there are also some limitations to using 4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, 95% in laboratory experiments. It is a highly reactive compound, meaning that it can react with other compounds in the reaction mixture, leading to the formation of unwanted products. Additionally, it is a highly toxic compound, meaning that caution must be taken when handling it.
Future Directions
There are a number of potential future directions for research involving 4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, 95%. It could be used in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of a variety of materials, including polymers, resins, and catalysts. Furthermore, it could be used in a variety of biochemical and physiological studies, including studies of enzyme activity, protein-protein interactions, and drug-target interactions. Finally, it could be used in the development of new synthetic methods, such as the synthesis of complex molecules.
Synthesis Methods
4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, 95% can be synthesized from a variety of starting materials, including 4-cyano-1-methyl-3-trifluoromethyl-1H-pyrazole (4CM3TP) and acetic acid. The reaction proceeds via a nucleophilic substitution reaction, in which the 4CM3TP is converted to 4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid, 95%. The reaction is carried out in a 1:1 molar ratio of 4CM3TP and acetic acid at a temperature of 70°C for 1 hour. The reaction is then cooled to room temperature and the resulting product is collected by filtration and dried.
properties
IUPAC Name |
4-cyano-2-methyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3O2/c1-13-4(6(14)15)3(2-11)5(12-13)7(8,9)10/h1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPYCXSKCURTHPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

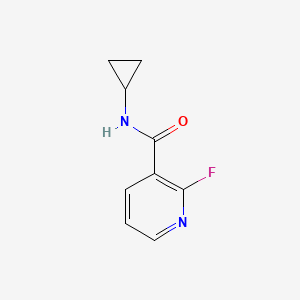


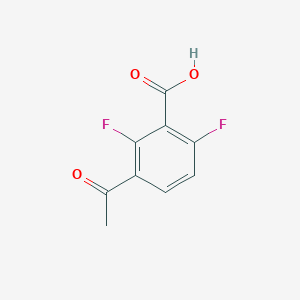
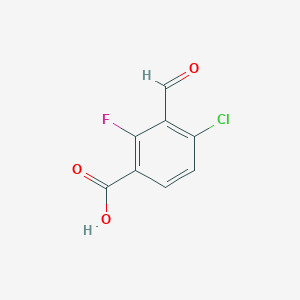
![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)



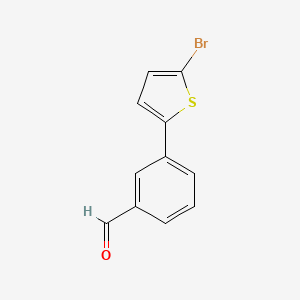

![6-Bromopyrrolo[2,1-f][1,2,4]triazine](/img/structure/B6358467.png)
